molecular formula C23H32N2O7 B8115315 TCO-carbonylamino-benzamido-PEG2 acid

TCO-carbonylamino-benzamido-PEG2 acid

Cat. No.: B8115315
M. Wt: 448.5 g/mol
InChI Key: BHVPJFDJIHLNJT-OWOJBTEDSA-N
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Description

TCO-carbonylamino-benzamido-PEG2 acid is a multifunctional compound combining three key structural elements:

  • Trans-cyclooctene (TCO): A strained alkene widely used in bioorthogonal "click chemistry" due to its rapid reactivity with tetrazines via inverse electron-demand Diels-Alder (IEDDA) reactions .
  • PEG2 acid: A short polyethylene glycol (PEG) chain (two ethylene oxide units) terminated with a carboxylic acid group, enhancing solubility and biocompatibility while enabling conjugation via carboxylate chemistry .

This compound is primarily used in bioconjugation for drug delivery, biomolecule labeling, and targeted therapy due to its orthogonal reactivity (TCO for IEDDA and carboxylic acid for amide/ester formation).

Preparation Methods

The synthesis of TCO-carbonylamino-benzamido-PEG2 acid involves several steps The process typically starts with the preparation of the trans-cyclooctene (TCO) moiety, which is then linked to a polyethylene glycol (PEG) spacerThe reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

TCO-carbonylamino-benzamido-PEG2 acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

TCO-carbonylamino-benzamido-PEG2 acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TCO-carbonylamino-benzamido-PEG2 acid involves its ability to form stable covalent bonds with other molecules. This is primarily achieved through the cycloaddition reaction between the TCO moiety and tetrazine compounds. This reaction is highly specific and efficient, making it ideal for bioconjugation and molecular imaging applications .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between TCO-carbonylamino-benzamido-PEG2 acid and related compounds:

Compound Name Functional Groups PEG Length Molecular Weight Solubility Key Applications
This compound TCO, benzamido, COOH PEG2 Not explicitly reported DMSO, DMF Orthogonal bioconjugation
TCO-PEG2-amine TCO, NH2 PEG2 300.39 DMSO, DMF, DCM Amine coupling (e.g., EDC-mediated)
TCO-PEG2-acid TCO, COOH PEG2 Not reported Not specified Carboxylic acid conjugation
Ald-benzoylamide-PEG2-CH2 acid Aldehyde, benzamido, COOH PEG2 Not reported Not specified Schiff base formation, drug delivery
2-Aminobenzamide derivatives NH2, benzamido None Varies Varies Glycosylation studies

Solubility and Biocompatibility

  • PEG Chain: The PEG2 spacer improves aqueous solubility compared to non-PEGylated benzamides (e.g., 2-aminobenzamide derivatives) . Longer PEG chains (e.g., PEG3 or PEG4) further enhance solubility but may reduce cell permeability .
  • Safety Profile: Handling precautions for PEG-containing acids (e.g., avoiding inhalation/skin contact) align with safety data for Azido-PEG1-C2-acid, though toxicity profiles vary .

Research Findings and Key Advantages

  • Orthogonal Conjugation: The dual functionality (TCO + carboxylic acid) enables sequential labeling or drug-loading strategies, a unique advantage over single-functional-group analogs .
  • Biological Compatibility: PEG2 improves pharmacokinetics compared to non-PEGylated benzamides, reducing immunogenicity and enhancing circulation time .
  • Comparative Performance: In glycosylation studies, 2-aminobenzamides lack the bioorthogonal reactivity of TCO derivatives, limiting their use in live-cell labeling .

Properties

IUPAC Name

3-[2-[2-[[4-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]benzoyl]amino]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O7/c26-21(27)12-14-30-16-17-31-15-13-24-22(28)18-8-10-19(11-9-18)25-23(29)32-20-6-4-2-1-3-5-7-20/h1-2,8-11,20H,3-7,12-17H2,(H,24,28)(H,25,29)(H,26,27)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVPJFDJIHLNJT-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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